2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a thiazole ring, a chlorophenyl group, and a trifluoromethoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and trifluoromethoxyphenyl groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then further functionalized to introduce the trifluoromethoxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
- 2-(4-chlorophenyl)-N-[4-(methoxy)phenyl]-1,3-thiazole-4-carboxamide
- 2-(4-bromophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound more effective in certain applications, such as in pharmaceuticals where the trifluoromethoxy group can enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2S/c18-11-3-1-10(2-4-11)16-23-14(9-26-16)15(24)22-12-5-7-13(8-6-12)25-17(19,20)21/h1-9H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOHIAARDMIXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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